Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-phenyl-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-10(13-14-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZHJDRWBMQEKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208057 | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5932-30-9 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5932-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005932309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(5)-phenyl-5(3)-ethoxycarbonylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate
Classical Synthesis Routes
Traditional methods for synthesizing the pyrazole (B372694) core of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate primarily rely on the construction of the five-membered ring from acyclic precursors. These routes are well-documented and are fundamentally based on cyclization and condensation reactions.
Cyclization Reactions
The most fundamental approach to constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.govyoutube.com This method, often referred to as the Knorr pyrazole synthesis, is a robust and widely utilized strategy. youtube.com The reaction proceeds through the formation of an imine with one carbonyl group, followed by an intramolecular condensation involving the second carbonyl group and the remaining nitrogen of the hydrazine, ultimately leading to the aromatic pyrazole ring after dehydration. youtube.com
The regioselectivity of the cyclization can be a critical factor, especially when using substituted hydrazines and unsymmetrical 1,3-dicarbonyl compounds, potentially leading to the formation of regioisomers. nih.govacs.org The reaction conditions, including the nature of the solvent and the type of hydrazine used (e.g., free base vs. hydrochloride salt), can significantly influence which isomer is formed. acs.org
Condensation Reactions
A prominent and specific application of cyclization chemistry for preparing this compound involves a two-step condensation sequence. This process first constructs a key 1,3-diketoester intermediate, which is then cyclized with hydrazine. nih.govnih.gov
The initial step is a Claisen condensation reaction. Acetophenone (B1666503) reacts with diethyl oxalate (B1200264) in the presence of a strong base to yield an ethyl 2,4-dioxo-4-phenylbutanoate intermediate. nih.govnih.gov This reaction creates the necessary 1,3-dicarbonyl functionality required for the subsequent pyrazole ring formation. Common bases used for this transformation include sodium ethoxide and potassium t-butoxide. nih.govnih.gov
| Reactant 1 | Reactant 2 | Base | Intermediate Product | Reference(s) |
| Acetophenone | Diethyl Oxalate | Sodium Ethoxide | Ethyl 2,4-dioxo-4-phenylbutanoate | nih.govingentaconnect.com |
| Substituted Acetophenones | Diethyl Oxalate | Potassium t-butoxide | Ethyl 2,4-dioxo-4-arylbutanoates | nih.gov |
In the second and final step, the synthesized 1,3-diketoester (ethyl 2,4-dioxo-4-phenylbutanoate) is treated with hydrazine hydrate (B1144303). nih.govnih.gov This reaction is a classic example of heterocyclization, where the hydrazine molecule condenses with the two carbonyl groups of the diketoester. The reaction typically proceeds in a solvent such as glacial acetic acid or ethanol (B145695). nih.govnih.gov The process results in the formation of the stable, aromatic pyrazole ring, yielding the final product, this compound. nih.gov
| Reactant 1 | Reactant 2 | Solvent | Final Product | Reference(s) |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine Hydrate | Glacial Acetic Acid | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | nih.gov |
| Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | Phenylhydrazine (B124118) | Ethanol | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | nih.gov |
Modern and Advanced Synthetic Approaches
To improve efficiency, yield, and reaction times, modern synthetic techniques have been applied to the synthesis of pyrazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net For pyrazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. dergipark.org.tr This technique has been successfully employed in one-pot, multi-component reactions to build complex pyrazole scaffolds. nih.gov For instance, the reaction of a substituted benzaldehyde, ethyl 3-oxobutanoate, and phenylhydrazine in water can be completed in as little as 20 minutes under microwave irradiation. dergipark.org.tr While not always applied to the specific synthesis of this compound, the principles are directly transferable. The method's advantages include rapid heating, shorter reaction times, and often cleaner reactions with fewer byproducts. researchgate.netdergipark.org.tr
| Reaction Type | Reactants | Conditions | Time | Reference(s) |
| Three-component reaction | Substituted benzaldehyde, ethyl-3-oxobutanoate, phenylhydrazine | Microwave irradiation, water | 20 min | dergipark.org.tr |
| Cyclocondensation | Acetyl pyrazole, thiosemicarbazide | Microwave irradiation (500 W, 150 °C), ethanol, HCl (cat.) | 6 min | nih.gov |
| Cyclocondensation | Hydrazine hydrochloride, pivaloylacetonitrile | Microwave irradiation (100 W, 120 °C), MeOH | 40 min |
Ultrasound Irradiation Techniques
Ultrasound-assisted synthesis has emerged as a significant green chemistry technique for synthesizing pyrazole scaffolds. benthamdirect.com This method utilizes high-frequency sound waves to induce acoustic cavitation, which accelerates reaction rates, improves yields, and often allows for milder reaction conditions compared to conventional heating. nih.gov The benefits include reduced energy consumption, shorter reaction times, and decreased solvent usage. nih.govrsc.org Ultrasound irradiation is frequently applied to multicomponent reactions for pyrazole synthesis, providing a catalyst-free and environmentally friendly protocol that can be performed in green solvents like water. nih.govrsc.org For instance, the one-pot synthesis of pyrazole derivatives from aromatic aldehydes, hydrazine monohydrate, ethyl acetoacetate (B1235776), and malononitrile (B47326) can be significantly accelerated using this technique. nih.gov While conventional methods might take an hour to achieve a certain yield, ultrasound-assisted synthesis can produce higher yields in as little as 10 minutes. rsc.org
Mechanochemical Synthesis
Mechanochemical synthesis, typically involving methods like high-intensity ball milling, represents another sustainable and efficient route for producing pyrazoles. rsc.org This solvent-free approach offers distinct advantages in terms of sustainability by eliminating harmful waste and avoiding toxic precursors. researchgate.net Mechanochemical activation is highly favorable due to its solvent-free conditions and its ability to shorten reaction times. researchgate.net Though currently less common than microwave or ultrasound techniques for pyrazole synthesis, mechanochemistry is a powerful tool for creating products in a short time under ambient conditions, making it suitable for industrial applications. rsc.orgresearchgate.net
Catalytic Methods
A wide array of catalysts can be employed to facilitate the synthesis of pyrazole carboxylates, enhancing reaction efficiency and selectivity. These can be broadly categorized into acid catalysts, metal catalysts, and organocatalysts.
Acid Catalysis : Brønsted acids like sulfuric acid are used in the oxidation of pyrazoline precursors to form the aromatic pyrazole ring. google.com Lewis acids such as Ytterbium(III) perfluorooctanoate (Yb(PFO)₃) and Samarium(III) chloride (SmCl₃) have been shown to be effective in the three-component synthesis of pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org
Metal-Based Catalysis : Various metal-based catalysts are effective. For example, a silver-catalyzed reaction between trifluoromethylated ynones and hydrazines provides a rapid and highly regioselective route to 3-CF₃-pyrazoles. mdpi.com Nano-ZnO has been used as an efficient, environmentally friendly catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. mdpi.com
Organocatalysis and Other Methods : Imidazole (B134444) can serve as a green catalyst in aqueous media for the reaction of ethyl acetoacetate and hydrazines. acs.org Additionally, magnetic ionic liquids like 1-butyl-3-methyl-imidazolium tetrachloroferrate ([bmim][FeCl₄]) have been used as recyclable catalysts for three-component reactions, offering a green process with high yields and mild conditions. sid.ir
Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. mdpi.com This approach is valued for its operational simplicity, time and energy savings, and high atom economy. mdpi.com Several MCR strategies are used for synthesizing pyrazole derivatives. A common method is the four-component reaction involving an aromatic aldehyde, hydrazine hydrate, a β-ketoester like ethyl acetoacetate, and an active methylene (B1212753) compound such as malononitrile. mdpi.comtandfonline.com These reactions can be performed under catalyst-free conditions or promoted by a catalyst to improve yields and reaction times. tandfonline.com
| Reaction Type | Key Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Three-Component | Aldehydes, β-Ketoesters, Hydrazines | Yb(PFO)₃ | beilstein-journals.org |
| Three-Component | Phenylhydrazine, Benzaldehyde, Ethyl Acetoacetate | Magnetic Ionic Liquid [bmim][FeCl₄], Flow Oxygen | sid.ir |
| Four-Component | Aldehydes, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Catalyst-free, Neat, Room Temperature | tandfonline.com |
| Four-Component | Aldehydes, Hydrazine Hydrate, Ethyl Acetoacetate, Malononitrile | Piperidine, Aqueous Medium, Room Temperature | mdpi.com |
Synthesis of this compound Derivatives and Analogues
Once the core structure of this compound is formed, it can be further modified to create a library of derivatives and analogues. A primary site for such modification is the pyrazole nitrogen atom.
Modifications at the Pyrazole Nitrogen (N1-alkylation/arylation)
The N1-alkylation of pyrazoles is a crucial method for generating structural diversity. The choice of alkylating agent and reaction conditions determines the outcome and regioselectivity of the reaction, particularly with unsymmetrical pyrazoles where substitution can occur at either of the two nitrogen atoms.
A variety of methods have been developed for this purpose. One approach uses trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides an alternative to methods requiring strong bases or high temperatures. mdpi.com Another strategy involves reacting pyrazole carboxylates with dibromoalkanes in a superbasic medium of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). nih.gov For industrial applications, gas-phase reactions where a pyrazole derivative and an alcohol are passed over a crystalline aluminosilicate (B74896) catalyst at high temperatures (150-400°C) can be employed. google.com Highly selective N1-alkylation has also been achieved through a catalyst-free Michael reaction, offering excellent regioselectivity for a range of pyrazole substrates. semanticscholar.org
| Alkylation Method | Reagents | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Acid-Catalyzed Alkylation | Pyrazoles, Trichloroacetimidates | Brønsted Acid | Avoids strong base/high temperature; yields regioisomeric mixtures. | mdpi.com |
| Superbasic Alkylation | Ethyl Pyrazolecarboxylates, Dibromoalkanes | KOH/DMSO | Suitable for creating bis(pyrazol-1-yl)alkanes. | nih.gov |
| Gas-Phase Alkylation | Pyrazoles, Alcohols | Crystalline Aluminosilicate | High temperature (150-400°C) process. | google.com |
| Michael Addition | 1H-Pyrazoles | Catalyst-free | Excellent N1-regioselectivity (>99.9:1). | semanticscholar.org |
A specific and important modification is the introduction of a 2-oxo-2-phenylethyl group (also known as a phenacyl group) at the N1 position. This is typically achieved by reacting the parent pyrazole with a phenacyl halide, such as 2-bromo-1-phenylethanone (phenacyl bromide). bibliomed.org The reaction is generally carried out in a suitable solvent like ethanol, often in the presence of a base such as sodium acetate, which acts as a hydrogen halide scavenger. bibliomed.org This reaction yields the corresponding N-alkylated product, for example, Ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate.
| Reactant 1 | Reactant 2 | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 3-Amino-5-mercapto-4-phenylazo-1H-pyrazole | Phenacyl bromide | Sodium Acetate / Ethanol | 2-(4-(2-Phenyldiazenyl) 3-amino-1H- pyrazol -5-yl thio) 1- phenylethanone | bibliomed.org |
Reaction with Oxiranes
The nucleophilic character of the pyrazole ring, particularly the N-H proton, allows for reactions with electrophilic reagents like oxiranes (epoxides). This reaction typically proceeds via N-alkylation, leading to the formation of N-substituted pyrazole derivatives.
A key synthetic application involves the reaction of ethyl 3-aryl-1H-pyrazole-5-carboxylates with 2-aryloxymethylepoxides. researchgate.net This reaction is carried out in the presence of potassium carbonate in refluxing acetonitrile (B52724), affording N-alkylated products, specifically ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives, in moderate to excellent yields. researchgate.net These derivatives have been investigated for their effects on lung cancer cell growth. researchgate.net
Furthermore, a regioselective strategy has been developed for the synthesis of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. researchgate.net This method starts with easily accessible 3(5)-aryl- or methyl-1H-pyrazole-5(3)-carboxylates. The resulting oxirane-containing pyrazoles are valuable intermediates that can undergo further reactions, such as ring-opening with amines, to generate more complex heterocyclic structures like pyrazolo[1,5-a] thieme-connect.comnih.govdiazepin-4-ones. researchgate.net
Table 1: Reaction of Ethyl 3-aryl-1H-pyrazole-5-carboxylate with Oxiranes
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |
| Ethyl 3-aryl-1H-pyrazole-5-carboxylate | 2-Aryloxymethylepoxide | K₂CO₃, Acetonitrile, Reflux | Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | Moderate to Excellent | researchgate.net |
| 3(5)-Aryl-1H-pyrazole-5(3)-carboxylate | Epichlorohydrin (or similar) | Base | Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate | Not specified | researchgate.net |
Substitutions on the Phenyl Ring at Position 3
Modifications to the phenyl ring at the C3 position of the pyrazole core are crucial for developing derivatives with diverse properties. These substitutions are typically introduced by starting the synthesis with a correspondingly substituted acetophenone derivative.
A common synthetic route involves the initial Claisen condensation of a substituted acetophenone with diethyl oxalate in the presence of a base like sodium ethoxide. nih.gov This forms an intermediate ethyl 2,4-dioxo-4-arylbutanoate. Subsequent cyclocondensation of this diketoester with hydrazine hydrate in a suitable solvent like glacial acetic acid or ethanol yields the desired ethyl 5-(substituted-phenyl)-1H-pyrazole-3-carboxylate. nih.govacs.org Note that in this common synthesis, the substituted phenyl group from acetophenone ends up at position 5 of the pyrazole ring, not position 3 as per the IUPAC name this compound. To achieve substitution on the 3-phenyl ring, one would need to start with a different set of precursors, such as a substituted benzoylpyruvate derivative.
Research has shown the synthesis of various derivatives with substitutions on the C5-phenyl ring, which provides insight into how C3-phenyl substitutions could be achieved and their effects. For instance, compounds with dimethoxy substitutions on the phenyl ring, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, have been synthesized and shown to possess significant anti-inflammatory activity. nih.gov
Table 2: Examples of Synthesized Phenyl-Substituted Pyrazole Carboxylates
| Phenyl Substitution | Starting Material (Acetophenone) | Resulting Compound | Reference |
| 3,4-Dimethoxy | 3',4'-Dimethoxyacetophenone | Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | nih.gov |
| 2,3-Dimethoxy | 2',3'-Dimethoxyacetophenone | Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | nih.gov |
| 4-Chloro | 4'-Chloroacetophenone | Ethyl 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | acs.org |
| 4-Methoxy | 4'-Methoxyacetophenone | Ethyl 5-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-3-carboxylate | acs.org |
Modifications at Position 4 of the Pyrazole Ring
The C4 position of the pyrazole ring is susceptible to electrophilic substitution and can be functionalized to introduce a variety of groups, altering the molecule's electronic and steric properties.
One approach involves the C-C Suzuki–Miyaura cross-coupling reaction. For example, dimethyl-4-iodo-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate can be reacted with phenylboronic acid in water to produce dimethyl-4-phenyl-1-(tetrahydropyran-2-yl)-3,5-pyrazolecarboxylate. rsc.org Although this example uses a dicarboxylate and a protected pyrazole, the principle of functionalizing an activated C4 position is demonstrated. Another method involves the direct lithiation of a protected pyrazole, followed by reaction with an electrophile to introduce formyl or hydroxymethyl groups at the C4 and C5 positions. rsc.org
A tetra-substituted pyrazole, ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate, has been synthesized, showcasing the introduction of a bulky phenylsulfonyl group at the C4 position. nih.gov The synthesis of such compounds highlights the possibility of introducing sulfonyl groups, which can act as key functional handles for further derivatization.
Derivatization of the Ester Group
The ethyl carboxylate group at the C5 position is a versatile functional handle that can be readily transformed into other functional groups, leading to a wide array of derivatives.
Reduction to Alcohol: The ester can be reduced to a primary alcohol. For example, treating ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanol. acs.org This reaction proceeds by adding the ester dropwise to a cold solution of LiAlH₄ and stirring for an hour at 0 °C. acs.org
Hydrolysis to Carboxylic Acid: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. For instance, reacting the ethyl ester with sodium hydroxide in ethanol, followed by heating at reflux and subsequent acidification, yields the pyrazole carboxylic acid. chemicalbook.com This carboxylic acid derivative, such as 4-[4-(ethoxycarbonyl)-5-phenyl-1H-pyrazol-1-yl]benzoic acid, is a key intermediate for creating further analogues, including amides and other esters. arabjchem.orgmanipal.edu
Table 3: Key Derivatizations of the Ester Group
| Reaction | Reagents | Product Functional Group | Reference |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | acs.org |
| Hydrolysis | Sodium hydroxide (NaOH), then Acid | Carboxylic Acid (-COOH) | chemicalbook.comarabjchem.orgmanipal.edu |
Regioselective Synthesis Strategies
The synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines can lead to the formation of two regioisomers. Therefore, developing regioselective synthetic strategies is of paramount importance to ensure the desired isomer is obtained.
The condensation of 4,4,4-trifluoro-1-arylbutan-1,3-diones with arylhydrazines can produce two isomers. nih.gov However, by conducting the reaction in N,N-dimethylacetamide in an acid medium, the reaction can be highly regioselective, favoring one isomer with a selectivity of 98:2, whereas conventional conditions in ethanol yield equimolar mixtures. nih.gov
A novel two-step synthesis has been developed for the regioselective preparation of methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates. nih.gov This method involves the acylation of hydrazines with methyl malonyl chloride, followed by cyclization with tert-butoxy-bis(dimethylamino)methane. nih.gov In contrast, the synthesis of the isomeric 5-hydroxy-1H-pyrazoles is achieved through acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by base-catalyzed cyclization. nih.gov
Furthermore, a regiocontrolled methodology using trichloromethyl enones as starting materials has been established. acs.org The selectivity is dictated by the nature of the hydrazine reagent: arylhydrazine hydrochlorides lead to the 1,3-regioisomer, while the corresponding free base of the hydrazine yields the 1,5-regioisomer exclusively. acs.org
Optimization of Synthetic Methods for Enhanced Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product, which is essential for both laboratory-scale research and potential industrial applications.
In the synthesis of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, a related compound, an oxidation reaction using potassium persulfate and sulfuric acid as a catalyst in acetonitrile was developed. google.com By carefully controlling the addition of reagents and maintaining the reaction at reflux, the product was obtained with approximately 97% assay and an 88% yield, a significant improvement over previous methods. google.com
For the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one, studies have shown that while the reaction is generally fast, prolonging the reaction time does not negatively impact the yield, allowing for flexibility in experimental procedures. rsc.org The work-up procedure is also crucial for purity; for instance, vigorous stirring during the addition of the reaction mixture to acid prevents the formation of lumps, which can hinder the decomposition of intermediate complexes and decrease the final product yield. rsc.org
The choice of catalyst and solvent system also plays a vital role. In the nano-ZnO catalyzed green synthesis of 1,3,5-substituted pyrazoles, an excellent yield of 95% was achieved with a short reaction time and a simple work-up procedure. nih.gov
Green Chemistry Principles in the Synthesis of Pyrazole Carboxylates
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrazole derivatives.
Key green approaches include:
Use of Green Solvents: Water is an ideal green solvent due to its non-toxic and environmentally benign nature. thieme-connect.comnih.gov Aqueous methods for pyrazole synthesis are gaining prominence.
Eco-friendly Catalysts: The use of heterogeneous, recyclable catalysts is a cornerstone of green synthesis. jetir.org Examples include nano-ZnO, CeO₂/CuO@GQDs@NH₂, and g-C₃N₄·OH nanocomposites, which can be easily separated from the reaction mixture and reused over multiple cycles without significant loss of activity. thieme-connect.comnih.govnih.gov
Energy Efficiency: Employing alternative energy sources like microwave irradiation or performing reactions at ambient temperature reduces energy consumption. thieme-connect.comnih.gov
Atom Economy: Multicomponent reactions (MCRs) are highly efficient as they combine several starting materials in a single step to form a complex product, maximizing the incorporation of atoms from the reactants into the final product and minimizing waste. nih.gov
An environmentally friendly MCR for synthesizing pyrazol-3-one derivatives utilizes a g-C₃N₄·OH nanocomposite as a catalyst in water at room temperature, resulting in high yields, short reaction times, and excellent catalyst recyclability. nih.gov This methodology's sustainability has been confirmed by favorable eco-score and E-factor assessments. nih.gov
Biological and Pharmacological Investigations of Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate and Its Derivatives
Anticancer and Antitumor Activities
Derivatives of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate have demonstrated notable potential as anticancer agents, with research highlighting their ability to inhibit the growth of various cancer cell lines through diverse molecular mechanisms. nih.govnih.govtandfonline.comnih.gov
Inhibition of Cell Growth in Specific Cancer Cell Lines (e.g., A549, H322)
Numerous studies have documented the cytotoxic effects of pyrazole (B372694) derivatives against a range of human cancer cell lines. For instance, novel synthesized pyrazole derivatives have shown significant antiproliferative activity against human lung carcinoma A549 cells. nih.govresearchgate.netsrrjournals.com One study reported that out of thirty-six new pyrazole derivatives, four were selected for their high antiproliferative activity against A549 and other cancer cell lines. nih.gov Another investigation into novel analogues of pyrazoles derived from substituted 3-acetyl coumarin (B35378) also revealed appreciable anticancer activity against A549 lung cancer cell lines, with one compound, P-03, showing a prominent IC50 value of 13.5 mmol. semanticscholar.org
The anticancer activity of these compounds is not limited to lung cancer. Research has shown efficacy against other cancer cell lines as well. For example, a series of novel diphenyl pyrazole-chalcone derivatives exhibited moderate-to-significant anticancer activity against 14 different cancer cell lines. tandfonline.com Similarly, certain pyrazoline derivatives have been identified as promising anti-cancer agents against A549 cells, with their inhibitory effects being compared to the established chemotherapy drug, cisplatin. srrjournals.com
Interactive Table: Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Observed Effect | IC50 Value | Source |
|---|---|---|---|---|
| Novel Pyrazole Derivatives | A549 (Lung Carcinoma) | Antiproliferative activity | Not specified | nih.gov |
| Pyrazole Analogue (P-03) | A549 (Lung Carcinoma) | Anticancer activity | 13.5 mmol | semanticscholar.org |
| Diphenyl Pyrazole-Chalcone Derivatives | 14 cancer cell lines | Moderate-to-significant anticancer activity | Not specified | tandfonline.com |
| Pyrazoline Derivatives | A549 (Lung Carcinoma) | Notable inhibitory effect | Not specified | srrjournals.com |
| GeGe-3 | PC3, SKMEL-28, SKOV-3, Hep-G2, MDA-MB231, SKBR3, MCF7, A549, HeLa | Restricted cell proliferation and metabolism | ~10 μM | nih.gov |
Molecular Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to several molecular mechanisms. One key mechanism is the inhibition of kinases that are crucial for cancer cell proliferation and survival. For example, the pyrazolyl-urea compound, GeGe-3, is thought to target the protein kinase DMPK1 and the Ca2+-binding protein calreticulin, leading to potent anti-angiogenic properties. nih.gov
Furthermore, some pyrazole derivatives have been shown to interfere with the cell cycle. For instance, selected active derivatives were found to cause a partial G2/M block and the formation of polyploid cells. nih.gov One specific compound was demonstrated to bind to α- and β-tubulin dimers, leading to the disassembly of microtubules, a critical process for cell division. nih.gov Another study found that a potent pyrazole derivative induced G2/M cell cycle arrest in MGC-803 cells. nih.gov Mechanistic studies on the pyrazole analogue P-03 in A549 cells revealed that it caused cell cycle arrest in the S and G2/M phases. semanticscholar.org
Apoptosis Induction
A significant contributor to the anticancer activity of these pyrazole derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. Several studies have confirmed that selected potent pyrazole derivatives are capable of inducing apoptosis. nih.govnih.gov One study demonstrated that four selected pyrazole derivatives were all able to induce apoptosis to varying extents. nih.gov The expression of p53 and p21(waf1), proteins known to induce apoptosis and cell cycle arrest, was also found to be influenced by treatment with a pyrazole compound. nih.gov
In another investigation, the pyrazole derivative 3f was shown to provoke apoptosis in MDA-MB-468 triple-negative breast cancer cells. nih.gov This apoptotic activity was linked to the elevated level of Reactive Oxygen Species (ROS) and increased caspase 3 activity, a key enzyme in the apoptotic pathway. nih.gov
Anti-inflammatory and Analgesic Properties
In addition to their anticancer potential, derivatives of this compound have been extensively investigated for their anti-inflammatory and analgesic properties. researchgate.netsciencescholar.ussciencescholar.usjst.go.jpnih.gov
Modulation of Inflammatory Pathways
The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways. A prominent mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation. nih.govresearchgate.net For example, the novel pyrazole derivative FR140423 was found to be a selective inhibitor of cyclooxygenase-2 (COX-2), making it a potent non-steroidal anti-inflammatory drug (NSAID) with potentially fewer gastrointestinal side effects than non-selective inhibitors. nih.gov Some pyrazolone (B3327878) derivatives have shown equal inhibition of both COX-1 and COX-2 isoforms. jst.go.jp
In vivo Studies (e.g., Carrageenan-induced paw edema model)
The anti-inflammatory activity of these pyrazole derivatives has been validated in various in vivo models, most notably the carrageenan-induced paw edema model in rats, a standard and reproducible model of acute inflammation. nih.govmdpi.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response. nih.gov
Several studies have demonstrated the efficacy of pyrazole derivatives in this model. A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated, with some compounds exhibiting significant anti-inflammatory activity compared to the control group. nih.gov Another study reported that out of 14 synthesized 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, several exhibited potent anti-inflammatory activity in the carrageenan-induced paw edema model. researchgate.net Similarly, novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates also showed significant anti-inflammatory activities. researchgate.net The analgesic activity of these compounds was often evaluated alongside their anti-inflammatory effects, with many derivatives demonstrating potent analgesic properties in tests such as the p-benzoquinone-induced writhing test. jst.go.jpresearchgate.net
Interactive Table: In vivo Anti-inflammatory and Analgesic Activity
| Compound/Derivative | Animal Model | Activity | Standard Drug Comparison | Source |
|---|---|---|---|---|
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Carrageenan-induced paw edema (rat) | Significant anti-inflammatory activity | Control group | nih.gov |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema (rat), p-benzoquinone-induced writhing (mouse) | Potent anti-inflammatory and/or analgesic activity | Aspirin, Indomethacin | researchgate.net |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates | Carrageenan-induced paw edema (rat), Acetic acid writhing (mouse) | Significant analgesic and anti-inflammatory activities | Diclofenac (B195802) sodium | researchgate.net |
| Pyrazolo[3,4-c]pyrazole derivatives | Not specified | Exhibited analgesic and anti-inflammatory activities | Not specified | sciencescholar.ussciencescholar.us |
Comparison with Standard Anti-inflammatory Agents
Derivatives of this compound have been evaluated for their anti-inflammatory properties, often showing activity comparable to or, in some cases, improved profiles over standard non-steroidal anti-inflammatory drugs (NSAIDs). The carrageenan-induced rat paw edema model is a common assay for these investigations.
In one study, a series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and tested for anti-inflammatory activity. nih.gov Among these, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory effects when compared to the control group. nih.gov
Another study focused on 5-amino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester derivatives. The compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester showed moderate anti-inflammatory activity in comparison to the standard drug diclofenac sodium. thieme-connect.com A significant finding from related research is the reduced ulcerogenic potential of some pyrazole derivatives compared to standards. For instance, certain ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant anti-inflammatory activity with a much lower ulcerogenic index (0.9–1.12) than diclofenac sodium (3.10). researchgate.net This suggests a potential for developing agents with a better gastrointestinal safety profile. thieme-connect.comresearchgate.net
| Compound Name | Standard Drug Comparison | Activity Finding |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Control Group | Exhibited significant anti-inflammatory activity. nih.gov |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Control Group | Exhibited significant anti-inflammatory activity. nih.gov |
| 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester | Diclofenac Sodium | Showed moderate anti-inflammatory activity. thieme-connect.com |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (select derivatives) | Diclofenac Sodium | Exhibited significant activity with a lower ulcerogenic index. researchgate.net |
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
The pyrazole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives of this compound showing a wide spectrum of activity.
Activity against Gram-Positive and Gram-Negative Bacteria
Numerous studies have confirmed the antibacterial potential of these pyrazole derivatives against a range of pathogenic bacteria.
A series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were screened for their properties against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), among others. manipal.edu Several of these compounds showed excellent antibacterial activity when compared to the standard drug Ceftriaxone. manipal.edu
In another study, newly synthesized ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net Notably, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be nearly as active as ampicillin (B1664943) against E. coli and P. aeruginosa. nih.govresearchgate.net Furthermore, research into 1,3,5-trisubstituted pyrazole derivatives showed that compounds with bromine, chlorine, fluorine, or nitro substitutions at the third and fifth positions tended to have enhanced antibacterial activity, which was evaluated against standards like Norfloxacin and ciprofloxacin. greenpharmacy.info
Some 5-amino functionalized pyrazole derivatives have demonstrated moderate but notable activity against multidrug-resistant (MDR) clinical isolates, particularly of the Staphylococcus genus, with Minimum Inhibitory Concentrations (MICs) in the range of 32–64 µg/mL. nih.gov
| Compound/Derivative Series | Gram-Positive Bacteria Tested | Gram-Negative Bacteria Tested | Standard Drug Comparison | Key Findings |
| Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates | S. aureus, B. subtilis | E. coli, P. aeruginosa | Ceftriaxone | Several derivatives showed excellent activity against all tested strains. manipal.edu |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | S. aureus, B. subtilis | E. coli, P. aeruginosa | Ampicillin | Exhibited activity nearly as potent as ampicillin against E. coli and P. aeruginosa. nih.govresearchgate.net |
| 1,3,5-Trisubstituted pyrazole derivatives | S. aureus, S. faecalis | E. coli, K. pneumoniae | Norfloxacin, Ciprofloxacin | Compounds with halogen and nitro substitutions showed the highest activity. greenpharmacy.info |
| 5-Amino functionalized pyrazoles | Staphylococcus (MDR) | Not specified | None mentioned | Moderate activity against multidrug-resistant Staphylococcus isolates (MICs = 32–64 µg/mL). nih.gov |
Activity against Fungal Organisms
The antifungal properties of pyrazole carboxylate derivatives have been explored against both human and plant pathogenic fungi.
In a study of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates, derivatives were tested against Candida albicans, C. parapsilosis, and C. tropicalis. nih.govresearchgate.net The compound Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate (MIC = 0.015 μmol mL⁻¹) was found to be more active than the standard antifungal drug fluconazole (B54011) (MIC = 0.020 μmol mL⁻¹) against C. parapsilosis. nih.govresearchgate.net
Research into pyrazole carboxamides and isoxazolol pyrazole carboxylates revealed notable activity against various phytopathogenic fungi. nih.govresearchgate.net One isoxazolol pyrazole carboxylate derivative displayed strong activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol. nih.gov Another study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed that some compounds had better inhibition against G. zeae than the commercial fungicides carboxin (B1668433) and boscalid. mdpi.com
| Compound/Derivative Series | Fungal Organisms Tested | Standard Drug Comparison | Key Findings |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | C. albicans, C. parapsilosis, C. tropicalis | Fluconazole | More active against C. parapsilosis than fluconazole. nih.govresearchgate.net |
| Isoxazolol pyrazole carboxylate derivative | A. porri, M. coronaria, C. petroselini, R. solani | Carbendazol | Exhibited stronger activity against R. solani (EC₅₀ = 0.37 μg/mL) than carbendazol. nih.gov |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | G. zeae, F. oxysporum, C. mandshurica | Carboxin, Boscalid | Some derivatives showed higher inhibition of G. zeae than the standards. mdpi.com |
| 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles | A. niger | Ravuconazole | Several derivatives showed antifungal activity comparable to the reference drug. nih.gov |
Antiviral Potential
Pyrazole-based scaffolds have demonstrated significant potential as antiviral agents. nih.gov Research has shown that derivatives can be effective against various viruses, including those affecting poultry.
A study investigating 4-substituted pyrazole derivatives against the Newcastle disease virus (NDV) found that several compounds offered substantial protection. nih.gov A hydrazone derivative and a thiazolidinedione derivative achieved 100% protection against NDV, while a pyrazolopyrimidine derivative provided 95% protection. These results were compared to the reference drug amantadine. nih.gov The pyrazole ring is noted for its broad-spectrum biological properties, including antiviral activity. nih.govresearchgate.net Additionally, other studies have highlighted the promise of pyrazole derivatives, such as phenylpyrazolone-1,2,3-triazole hybrids, as potential inhibitors of the SARS-CoV-2 main protease. nih.gov
Other Potential Biological Activities
Antidiabetic Activity
There is growing interest in pyrazole derivatives as potential treatments for diabetes mellitus, partly due to their ability to moderate oxidative stress associated with the condition. researchgate.net
In one study, a series of pyrazole-based derivatives were evaluated for their in vitro anti-diabetic activity by assessing their ability to inhibit α-amylase and α-glucosidase, two key enzymes in carbohydrate metabolism. ekb.eg The inhibition of these enzymes can help manage postprandial hyperglycemia. ekb.eg Another study synthesized a series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives and evaluated their in vivo antidiabetic activity using a streptozotocin-induced model, with several compounds showing prominent effects. researchgate.net The pyrazole moiety is recognized as a versatile lead molecule in pharmaceutical development with a wide range of biological activities, including antidiabetic potential. nih.govresearchgate.net
Antioxidant Activity
Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease processes. The pyrazole nucleus is a well-regarded scaffold for developing compounds with antioxidant properties. The ability of these compounds to scavenge free radicals is a key measure of this activity.
Several studies have demonstrated the antioxidant potential of pyrazole derivatives. For instance, a series of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole derivatives, synthesized from chalcone (B49325) precursors, showed prominent antioxidant capabilities. nih.gov In assays measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, these compounds displayed significant activity. nih.gov The antioxidant potential of phenyl-pyrazolone derivatives is notable, with some analogues showing activity comparable to the established antioxidant drug, edaravone. researchgate.net This activity is attributed to the pyrazolone scaffold's ability to scavenge oxygen radicals. researchgate.net
The antioxidant capacity is often influenced by the specific chemical groups attached to the pyrazole core. Research on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives also confirmed potent radical scavenging activity against DPPH. nih.gov Similarly, thienyl-pyrazole derivatives have been synthesized and shown to possess antioxidant properties. nih.gov The general consensus from these studies is that the pyrazole ring system is a promising base for the development of novel antioxidant agents. researchgate.net
Interactive Data Table: Antioxidant Activity of Pyrazole Derivatives
| Compound | Type of Assay | IC50 (µg/mL) |
| (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one | DPPH Scavenging | 35.9 |
| 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | DPPH Scavenging | >35.9 |
| 1-(5-(4-nitrophenyl)-3-phenyl-4,5-dihydropyrazol-1-yl) ethenone | DPPH Scavenging | >35.9 |
IC50: The half maximal inhibitory concentration. A lower value indicates greater antioxidant activity. Data sourced from a study on chalcone-derived pyrazoles. nih.gov
Antidepressant Properties
The pyrazole structure is recognized for a wide range of biological effects, including potential applications in treating central nervous system (CNS) disorders. minia.edu.eg Several classes of pyrazole and pyrazoline derivatives have been investigated for their antidepressant-like effects. nih.govnih.gov
Research into substituted carboxylic acid hydrazides has led to the synthesis of pyrazole derivatives with significant antidepressant activity. minia.edu.eg In preclinical models, such as the tail suspension test, certain 5-amino-1-substituted pyrazole-3,3,4-tricarbonitriles and related diacylhydrazines demonstrated a marked reduction in immobility time, an indicator of antidepressant efficacy. minia.edu.egbohrium.com Some of these compounds showed activity that was nearly double that of the reference drug imipramine (B1671792) at the same dose level. minia.edu.egbohrium.com Other studies on 2-pyrazoline (B94618) derivatives also reported noteworthy antidepressant-like activity in animal models. dergipark.org.tr The mechanism for some pyrazoline derivatives may involve the inhibition of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov
While the broader class of pyrazole derivatives shows considerable promise, specific research focusing solely on the antidepressant properties of this compound derivatives is an area requiring further investigation.
Interactive Data Table: Antidepressant Activity of Pyrazole Derivatives
| Compound Class | Test Model | Result |
| Diacylhydrazines | Tail Suspension Test | Significantly reduced immobility time compared to control. minia.edu.egbohrium.com |
| Pyrazolone Derivatives | Tail Suspension Test | Showed good antidepressant activity. minia.edu.eg |
| 2-Pyrazoline Derivatives | Tail Suspension & Forced Swim Test | Significant reduction in immobility time observed. dergipark.org.tr |
This table summarizes findings from studies on various pyrazole derivatives, indicating their potential as antidepressant agents.
Antitubercular Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. The pyrazole scaffold has been identified as a promising starting point for the development of such compounds. nih.gov
Numerous studies have synthesized and evaluated pyrazole derivatives for their in vitro activity against M. tuberculosis. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were tested against the H37Rv strain, with some compounds showing potent activity. bohrium.com For example, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one was found to be a highly active agent with a minimum inhibitory concentration (MIC) of 0.0034 µM. bohrium.com
In another study, novel pyrazole-4-carboxamide derivatives were synthesized and screened. tandfonline.com These compounds, which link a pyrazole core to various aryl amines, demonstrated good activity against the MTB H37Rv strain. tandfonline.com Further research on pyrazoline derivatives also confirmed that substitutions on the phenyl ring play a crucial role in their antitubercular efficacy, with methyl group substitutions showing a favorable effect. nih.gov
Interactive Data Table: In Vitro Antitubercular Activity of Pyrazole Derivatives
| Compound Derivative | Target Strain | MIC (µg/mL) |
| Pyrazole-4-carboxamide (5a) | M. tuberculosis H37Rv | 50 |
| Pyrazole-4-carboxamide (5b) | M. tuberculosis H37Rv | 25 |
| Pyrazole-4-carboxamide (5c) | M. tuberculosis H37Rv | 25 |
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | 1.66 |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | M. tuberculosis H37Rv | 1.64 |
MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency. Data sourced from multiple studies. bohrium.comtandfonline.com
Enzyme Inhibition (e.g., α-glucosidase, carbonic anhydrase, protein kinases)
The ability of pyrazole derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. This activity has been explored across several important enzyme classes.
α-Glucosidase Inhibition: α-Glucosidase inhibitors are used to manage type 2 diabetes by delaying carbohydrate digestion. nih.govyoutube.com Pyrazole-based compounds have emerged as a promising scaffold for developing potent α-glucosidase inhibitors. nih.gov A study on highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines, derived from ethyl 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, showed that all synthesized compounds had good to excellent inhibitory activity against α-glucosidase, with many being significantly more potent than the standard drug acarbose. nih.gov Another series of pyrazole-phenyl semicarbazone derivatives also exhibited excellent in vitro yeast α-glucosidase inhibition. exlibrisgroup.com
Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are enzymes involved in various physiological processes, and their inhibition is relevant for conditions like glaucoma. tandfonline.comnih.govyoutube.comyoutube.com Benzenesulfonamides incorporating pyrazole-carboxamide moieties have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These studies have identified derivatives with varying inhibitory potency and selectivity against different isoforms, such as the cytosolic hCA I and II and the tumor-associated hCA IX and XII. nih.govnih.gov
Protein Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their aberrant activity is linked to diseases like cancer. nih.govnih.govmdpi.com Pyrazole carboxamides and carboxylic acids have been synthesized and tested in various protein kinase inhibition bioassays, including against CK2, AKT1, and PKA. nih.gov The pyrazole scaffold is a key structural framework in numerous clinically approved protein kinase inhibitors, highlighting its importance in the development of targeted cancer therapies. mdpi.com
Interactive Data Table: Enzyme Inhibition by Pyrazole Derivatives
| Compound Class | Target Enzyme | Key Finding |
| 6-Amino-pyrazolo[1,5-a]pyrimidines | α-Glucosidase | Excellent potency, with IC50 values from 15.2 to 201.3 µM. nih.gov |
| Pyrazole-phenyl semicarbazones | α-Glucosidase | Potent inhibition, with one derivative showing an IC50 of 65.1 µM. exlibrisgroup.com |
| Pyrazole-carboxamide Sulfonamides | Carbonic Anhydrase | Showed selective inhibition against various hCA isoforms. nih.gov |
| Pyrazole Carboxamides/Carboxylic Acids | Protein Kinases (CK2, AKT1, etc.) | Identified as promising inhibitors, inducing cell cycle arrest in cancer cells. nih.gov |
Endothelin-1 Antagonist Activities
Endothelin-1 (ET-1) is a potent vasoconstrictor, and its receptors (ETA and ETB) are important targets in cardiovascular disease research. Pyrazole-5-carboxylic acids have been identified as a new class of endothelin antagonists. minia.edu.eg
A series of novel pyrazole carboxylic acid derivatives were designed and screened for their ability to block ET-1-induced contraction in rat aortic rings. nih.gov Some of these compounds showed significant inhibitory activity, with one derivative, 7m, demonstrating a potent inhibition percentage and high binding affinity for the ETA receptor at the nanomole level. nih.gov Further optimization of pyrazole-5-ol ligands led to the discovery of pyrazole-5-carboxylic acids with potent and selective ETA antagonist activity, as well as mixed ETA/ETB antagonism. minia.edu.eg These findings underscore the potential of the pyrazole carboxylic acid scaffold for developing new therapies targeting the endothelin system.
Neuroprotective Properties
Neuroprotection involves preserving neuronal structure and function, a critical goal in treating neurodegenerative diseases like Alzheimer's. The pyrazole scaffold has attracted significant attention for developing novel neuroprotective agents. researchgate.netmanipal.edu
The neuroprotective effects of pyrazole derivatives are often linked to their antioxidant and anti-inflammatory properties. researchgate.net By reducing oxidative stress and shielding neurons, these compounds show promise in preclinical studies. researchgate.net For example, the structurally related drug edaravone, a phenyl-pyrazolone, is a known neuroprotectant, and its mechanism is tied to its antioxidant capacity. researchgate.net Recent reviews highlight that pyrazole-based compounds are being actively investigated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-beta plaque generation, both key pathologies in Alzheimer's disease. researchgate.netnih.gov While direct studies on this compound are still emerging, the broader class of pyrazole derivatives represents a promising avenue for neuroprotective drug discovery. manipal.edunih.gov
Antimalarial Activities
The rise of drug resistance in malaria parasites necessitates the discovery of new and effective antimalarial agents. researchgate.net Pyrazole and its derivatives are considered pharmacologically important scaffolds that have demonstrated activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov
The antimalarial potential of the pyrazole nucleus has been confirmed in several studies. For instance, hybrid molecules combining the pyrazole scaffold with other heterocyclic systems, like thiazole (B1198619), have been synthesized and evaluated. manipal.edu A series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives were screened for their in vitro antimalarial activity against a chloroquine-resistant strain of P. falciparum. manipal.edu The concept of creating hybrid drugs that link pharmacophores like pyrazole is a key strategy in developing agents that may act on multiple parasitic targets, thereby combating resistance. researchgate.net While many derivatives show promise, this remains an active area of research to optimize potency and drug-like properties. youtube.com
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activities
The phenyl ring at the C3 position of the pyrazole (B372694) core is a key interaction motif, and its substitution pattern significantly influences the pharmacological profile of the compounds. Studies on various 3,5-diaryl pyrazoles have demonstrated that even minor alterations to this ring can lead to substantial changes in biological activity. nih.gov
For instance, in a series of pyrazoline derivatives evaluated for antituberculosis activity, substitutions on the phenyl ring at the C3 position played a crucial role. The presence of a methyl group on the phenyl ring was found to have a favorable effect, leading to a noticeable improvement in inhibitory activity against M. tuberculosis H37Ra. nih.gov Conversely, the introduction of a methoxy (B1213986) (OCH₃) group at the para position of the phenyl ring was detrimental, with the resulting compounds showing no inhibition at the tested concentrations. nih.gov This suggests that both electronic and steric factors of the substituent are critical for this specific biological activity.
In another study focusing on meprin α and β inhibitors, the 3,5-diphenylpyrazole (B73989) structure was used as a starting point. nih.gov The introduction of a second substituent onto the phenyl rings at either position 3 or 5 had only a marginal impact on the inhibitory activities compared to monosubstituted analogs. nih.gov However, these disubstituted compounds showed improved selectivity against off-target proteases. nih.gov
Table 1: Effect of Phenyl Ring Substitution on Antituberculosis Activity of Pyrazoline Analogues
| Substituent at Phenyl Ring (Position 3) | Biological Activity against M. tuberculosis H37Ra |
|---|---|
| Methyl (CH₃) | Favorable effect, improved inhibition nih.gov |
This table illustrates how different functional groups on the C3-phenyl ring can either enhance or diminish the antituberculosis properties of pyrazoline compounds.
Substitution at the N1 position of the pyrazole ring, through either alkylation or arylation, is a common strategy to modulate the physicochemical properties and biological activity of pyrazole-based compounds. The nitrogen atom of the pyrazole ring can act as a hydrogen bond donor, and its substitution can influence the molecule's interaction with target proteins. arabjchem.org
In the context of meprin inhibitors based on a 3,5-diphenylpyrazole scaffold, N-substitution was found to be generally unfavorable for activity. nih.gov The introduction of lipophilic moieties such as a methyl or a phenyl group at the N1 position resulted in a four- to six-fold decrease in inhibitory activity against both meprin α and β when compared to the unsubstituted (N-H) 3,5-diphenylpyrazole. nih.gov This indicates that an unsubstituted N1 position, capable of acting as a hydrogen bond donor, may be crucial for binding to these particular enzymes.
Table 2: Influence of N-Substitution on Meprin Inhibition by 3,5-Diphenylpyrazoles
| N1-Substituent | Change in Inhibitory Activity (vs. N-H) |
|---|---|
| Methyl (CH₃) | 4- to 6-fold decrease nih.gov |
This table shows the reduction in potency against meprin α and β when the hydrogen on the pyrazole nitrogen is replaced with methyl or phenyl groups.
Position 4 of the pyrazole ring is another site where structural modifications can be made to fine-tune biological activity. While many potent pyrazole-based agents are unsubstituted at this position, introducing small substituents can influence the molecule's conformation and interaction with its target.
For example, the potent CB1 receptor antagonist SR141716A (Rimonabant) features a methyl group at the C4 position of the pyrazole ring. nih.govebi.ac.uk This substitution is a key structural feature of this class of compounds. In the development of bioisosteres for Rimonabant, this C4-methyl group was often retained, suggesting its importance for maintaining the desired pharmacological profile. nih.gov
In the synthesis of novel pyrazole derivatives, position 4 can also be functionalized with larger groups, such as a carbaldehyde, which can then be used as a handle for further structural elaboration to create more complex molecules. nih.gov
The importance of this type of moiety is underscored by SAR studies on related compounds where this group is modified or replaced. For example, in the development of antagonists for the CB1 receptor, the pyrazole 3-carboxamide moiety of Rimonabant is a critical pharmacophoric element. rsc.orgresearchgate.net Bioisosteric replacement of this amide with other groups, such as oxadiazoles, was explored to modulate the compound's properties. rsc.orgresearchgate.net Although the parent compound in this article has a carboxylate at C5, the principle remains that this position is a key site for interaction and modification. The conversion of the ester to a carboxylic acid or other derivatives can significantly alter the compound's polarity, solubility, and binding affinity. arabjchem.org
Pharmacophore Mapping and Rational Drug Design using Ethyl 3-phenyl-1H-pyrazole-5-carboxylate Scaffold
Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. pjps.pkresearchgate.net The pyrazole scaffold is frequently used in such studies to design new therapeutic agents. nih.gov
For a series of 36 pyrazole derivatives with antiproliferative activity against human ovarian adenocarcinoma cells, pharmacophore mapping studies were conducted. pjps.pknih.govpjps.pk A statistically significant three-point pharmacophore model (AHH.14) was developed, which consisted of one hydrogen bond acceptor and two hydrophobic groups as the key features. nih.gov The hydrogen bond acceptor feature is often fulfilled by functionalities like the carbonyl oxygen of the ester or amide group on the pyrazole ring, while the hydrophobic features typically correspond to the aromatic rings, such as the phenyl group at C3. pjps.pknih.gov
This model (AHH.14) demonstrated a high correlation between the experimental and predicted activity values, making it a valuable tool for the virtual screening of compound libraries and the rational design of new, more potent antiproliferative agents based on the pyrazole scaffold. nih.gov Such models provide a 3D query to guide lead optimization and discover novel structures with desired biological attributes. researchgate.net
Bioisosteric Replacements and their Effects on Potency and Physiochemical Properties
Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters. The pyrazole core and its substituents are frequently subjected to such modifications.
A prominent example involves the CB1 receptor antagonist Rimonabant (SR141716A), which features a 1,5-diarylpyrazole core. nih.gov In an effort to discover novel antagonists, the pyrazole ring itself has been replaced with other five-membered heterocycles such as thiazoles, triazoles, and imidazoles. nih.gov Many of these new analogs retained CB1 antagonistic activity, demonstrating that these heterocycles can serve as effective bioisosteres for the pyrazole ring in this specific context. nih.gov
Furthermore, specific substituents on the pyrazole scaffold have been replaced. In one study, the C5-aryl group of a Rimonabant analog was replaced with a 5-alkynyl-2-thienyl moiety. nih.govebi.ac.uk This bioisosteric replacement resulted in a novel class of highly potent and selective CB1 receptor antagonists, validating this as a viable strategy for lead optimization. nih.govebi.ac.uk Similarly, the C3-carboxamide group has been successfully replaced with a 5-alkyl oxadiazole ring, yielding compounds with excellent CB1 antagonism and selectivity. rsc.orgresearchgate.net These examples show that bioisosteric replacement is a powerful tool for modulating the biological and physicochemical properties of compounds derived from the this compound scaffold.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rimonabant (SR141716A) |
Computational Chemistry and Molecular Modeling
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). While specific docking studies focusing solely on "Ethyl 3-phenyl-1H-pyrazole-5-carboxylate" are not extensively detailed in available literature, research on its direct derivatives showcases the application of this methodology to understand potential biological activity. For instance, pyrazole-oxadiazole conjugates derived from this parent molecule have been evaluated via molecular docking to determine their binding modes within the colchicine (B1669291) site of tubulin. rsc.org
The primary goal of molecular docking is to identify and characterize the interactions between a ligand and the active site of a biological target. These interactions, which govern the stability of the ligand-receptor complex, primarily include:
Hydrogen Bonds: Crucial for molecular recognition, these occur between hydrogen bond donors (like the N-H of the pyrazole (B372694) ring) and acceptors (like carbonyl oxygens in a protein's backbone).
Hydrophobic Interactions: Occur between the nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic pockets within the receptor.
Van der Waals Forces: General attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings, such as the phenyl group of the compound and aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the target protein.
In studies of pyrazole derivatives, docking simulations reveal how the molecule orients itself to maximize these favorable interactions, providing a structural basis for its potential biological effect. nih.gov
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a scoring function or estimated free energy of binding (ΔG). A lower (more negative) binding energy value typically indicates a more stable and potentially more potent ligand-receptor complex. These predicted affinities help in ranking potential drug candidates for further experimental testing. For example, studies on pyrazole conjugates have used docking to identify promising compounds that occupy the same binding pocket as known inhibitors, suggesting a similar mechanism of action. rsc.org
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. It is a widely used tool for the theoretical study of pyrazole compounds, including derivatives of "this compound". semanticscholar.orgnih.gov Conference proceedings have also noted the use of DFT in combination with spectroscopic methods to investigate the precursor, "3-phenyl-1H-pyrazole-5-carboxylic acid". ahievran.edu.trgazi.edu.trgazi.edu.tr
DFT calculations are employed to elucidate several key electronic properties that determine the chemical reactivity and behavior of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's electronic characteristics. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (HLG) is an indicator of molecular stability and reactivity. aablocks.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This analysis helps predict sites for intermolecular interactions and chemical reactions.
DFT is instrumental in the theoretical characterization of molecular structures. By optimizing the geometry of a molecule, DFT calculations can predict structural parameters like bond lengths, bond angles, and dihedral angles in the gaseous phase. These theoretical values are often compared with experimental data obtained from X-ray crystallography to validate the computational model.
In a study on pyrazole-hydrazone derivatives synthesized from "this compound", researchers compared the geometry optimized by DFT (using the B3LYP/6-31G level of theory) with the solid-state structure determined by X-ray analysis. semanticscholar.orgnih.gov The close agreement between the calculated and experimental values, as shown in the table below for a representative derivative, confirms the accuracy of the theoretical model. nih.gov
| Parameter | Bond/Angle | Experimental (X-ray) | Theoretical (DFT) |
|---|---|---|---|
| Bond Length (Å) | N3–N4 (pyrazole) | 1.383(3) | 1.371 |
| Bond Length (Å) | O3–C15 (pyrazole) | 1.363(3) | 1.381 |
| Bond Angle (°) | O1–C10–C9 | 121.3 | 122.22 |
| Bond Angle (°) | N4–C11–C12 | 122.9 | 121.37 |
Conformational Analysis and Energy Minimization
Conformational analysis aims to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the minimum energy conformation. This process is fundamental to understanding a molecule's shape, which in turn dictates its physical properties and biological interactions.
For pyrazole derivatives, a key conformational feature is the relative orientation of the pyrazole and phenyl rings, defined by the dihedral angle between them. DFT calculations are used to perform energy minimization, where the molecule's geometry is systematically adjusted to find the lowest energy state. The resulting optimized structure represents the most probable conformation in the gaseous phase. semanticscholar.orgnih.gov
This theoretical conformation can then be compared to the actual conformation observed in the solid state via single-crystal X-ray diffraction analysis. researchgate.netnih.gov For instance, in the crystal structure of a hydrazone derivative of the target compound, the pyrazole ring and the adjacent phenyl ring were found to have a dihedral angle of 23.39°. nih.gov Comparing such experimental data with the energy-minimized structure from DFT calculations provides a comprehensive understanding of the molecule's conformational preferences.
Physicochemical Properties
A summary of calculated physicochemical properties for "this compound" is presented below. ambeed.com
| Property | Value |
|---|---|
| Molecular Weight | 216.24 g/mol |
| Topological Polar Surface Area (TPSA) | 54.98 Ų |
| Molar Refractivity | 60.11 |
| Rotatable Bonds | 4 |
| H-Bond Donors | 1 |
| H-Bond Acceptors | 3 |
| Consensus Log Po/w | 2.22 |
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrazole derivatives, including those structurally related to this compound, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic potential.
While specific QSAR studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous such investigations. These studies provide a framework for understanding how structural modifications to the pyrazole core, the phenyl ring, and the carboxylate group can impact activity.
For instance, QSAR analyses on a series of pyrazolone (B3327878) derivatives have been conducted to correlate their antimicrobial activities with molecular descriptors derived from their chemical structures. ej-chem.org These studies often utilize semi-empirical quantum chemical methods to calculate descriptors that are then used to build predictive models. ej-chem.org
In a study on pyrazole derivatives as anti-inflammatory agents, QSAR models were developed using 3D descriptors to explore the binding requirements for p38 kinase inhibition. sigmaaldrich.com The statistical significance of these models indicated a good predictive ability, underscoring the utility of 3D-QSAR in designing novel anti-inflammatory compounds. sigmaaldrich.com
A study on novel 5-phenyl-1H-pyrazol cinnamamide (B152044) derivatives as antitubulin agents also employed 3D-QSAR studies to elucidate the structure-activity relationships. researchgate.net Such research highlights the importance of the spatial arrangement of substituents on the pyrazole ring system for biological activity.
The general approach in these QSAR studies involves:
Data Set Selection: A series of structurally related pyrazole derivatives with known biological activities is chosen.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to develop a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates.
Table 1: Examples of QSAR Studies on Pyrazole Derivatives
| Studied Pyrazole Derivatives | Biological Activity | Key Findings from QSAR |
| Pyrazolone Derivatives | Antimicrobial | Correlation between molecular descriptors and antimicrobial activity established using semi-empirical quantum chemical methods. ej-chem.org |
| Pyrazole Derivatives | Anti-inflammatory (p38 Kinase Inhibitors) | 3D descriptors identified key binding requirements for kinase inhibition, leading to statistically significant predictive models. sigmaaldrich.com |
| 5-phenyl-1H-pyrazol cinnamamide derivatives | Antitubulin | 3D-QSAR elucidated structure-activity relationships for antitubulin activity. researchgate.net |
Computational Approaches in Understanding Reaction Mechanisms
The synthesis of the pyrazole core typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. In the case of this compound, a key intermediate would be a derivative of ethyl 2,4-dioxo-4-phenylbutanoate.
A study on the synthesis of 3-carbonyl-5-phenyl-1H-pyrazole derivatives, which are structurally very similar to this compound, provides a relevant example of the synthetic strategy. nih.gov The synthesis involves the reaction of a dicarbonyl compound with hydrazine monohydrate. nih.gov Computational docking studies were also performed in this research to predict the binding modes of the synthesized compounds to their biological targets, demonstrating the synergy between synthetic and computational chemistry. nih.gov
Furthermore, theoretical studies on the reaction of N,N-disubstituted hydrazines with alkynoates to form pyrazoles have been conducted. These studies often utilize computational methods to explore the cycloaddition reaction mechanism.
In a comprehensive DFT study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, another structurally related compound, the most stable geometry was optimized, and vibrational frequencies were calculated at the B3LYP/6-31G(d) level. nih.gov Such calculations help in confirming the structure of the synthesized compounds and provide information on their electronic properties and reactivity. nih.gov
The general workflow for computational investigation of reaction mechanisms includes:
Reactant and Product Optimization: The 3D structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.
Transition State Search: The transition state structure for each reaction step is located on the potential energy surface. This is a critical step as the energy of the transition state determines the activation energy of the reaction.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states).
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are used to connect the transition state to the corresponding reactants and products, confirming that the located transition state is indeed the correct one for the reaction step.
By mapping out the entire reaction pathway, computational chemists can gain a detailed understanding of the factors that control the reaction's feasibility, rate, and regioselectivity. This knowledge is invaluable for optimizing existing synthetic routes and designing new, more efficient ones.
Advanced Characterization Techniques in Research on Ethyl 3 Phenyl 1h Pyrazole 5 Carboxylate
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR, HMBC)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For Ethyl 3-phenyl-1H-pyrazole-5-carboxylate, a combination of one- and two-dimensional NMR experiments provides a complete picture of its proton and carbon environments.
¹H NMR and ¹³C NMR: The proton and carbon-13 NMR spectra offer primary evidence for the compound's structure. The expected signals for the ethyl ester, the phenyl ring, and the pyrazole (B372694) core can be predicted and assigned. While a definitive, fully assigned spectrum for this specific unsubstituted compound is not detailed in the reviewed literature, data from closely related analogues, such as various substituted ethyl 1-phenyl-pyrazole-carboxylates, allow for a reliable estimation of the expected chemical shifts. rsc.orgbohrium.com
The ¹H NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons, a multiplet for the aromatic protons of the phenyl ring, a singlet for the C4-proton of the pyrazole ring, and a broad singlet for the N-H proton. The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon, the aliphatic ethyl carbons, and the aromatic carbons of both the pyrazole and phenyl rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Signal Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Ethyl -CH₃ | Triplet | ~1.4 | ~14 |
| Ethyl -CH₂- | Quartet | ~4.4 | ~61 |
| Phenyl Ar-H | Multiplet | ~7.3-7.8 | ~125-130 |
| Pyrazole C4-H | Singlet | ~7.0 | ~107 |
| Pyrazole N-H | Broad Singlet | Variable | N/A |
| Ester C=O | N/A | N/A | ~162 |
| Pyrazole C3/C5 | N/A | N/A | ~140-150 |
¹⁵N NMR and HMBC: Two-dimensional techniques like Heteronuclear Multiple Bond Correlation (HMBC) and direct ¹⁵N NMR spectroscopy are invaluable for confirming the regiochemistry, which is a critical aspect for pyrazoles synthesized from unsymmetrical precursors. An HMBC experiment would show correlations between the pyrazole N-H proton and adjacent carbons (C3a/C5), as well as between the C4-proton and the surrounding carbons, definitively distinguishing between the 3-phenyl and 5-phenyl isomers. ¹⁵N NMR provides direct information on the electronic environment of the nitrogen atoms, with different chemical shifts expected for the protonated and unprotonated nitrogen atoms within the pyrazole ring.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. nih.gov The IR spectrum of this compound is expected to display several key absorption bands that confirm its structure. researchgate.netsemanticscholar.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretching | 3100-3300 (broad) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Ester C=O | Stretching | 1710-1730 (strong) |
| Pyrazole/Phenyl C=N, C=C | Stretching | 1500-1610 |
The presence of a strong absorption band around 1710-1730 cm⁻¹ is indicative of the ester carbonyl group, while the bands in the 1500-1610 cm⁻¹ region correspond to the aromatic ring stretching vibrations of both the pyrazole and phenyl moieties. A broad band above 3100 cm⁻¹ signifies the N-H stretching of the pyrazole ring.
Mass Spectrometry (MS, HRMS, ESI-TOF)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. nih.gov For this compound (C₁₂H₁₂N₂O₂), the calculated molecular weight is 216.24 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the calculated exact mass.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂ | - |
| Calculated Exact Mass | 216.0899 | HRMS |
The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data from other spectroscopic methods.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray crystallography provides the most definitive structural proof for a molecule by mapping the electron density to determine the precise three-dimensional arrangement of atoms in the solid state. This technique confirms bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound itself is not available in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives, such as Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate and Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate. nih.govresearchgate.net These studies consistently reveal a planar pyrazole ring. For example, in Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the pyrazole ring is essentially planar and forms a significant dihedral angle with the attached phenyl ring. nih.gov The packing of molecules in the crystal lattice is often stabilized by intermolecular interactions like C-H···O hydrogen bonds. nih.govresearchgate.net
Table 4: Representative Crystal Data for a Related Pyrazole Derivative (Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate) nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O₂ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.0665 (2) |
| b (Å) | 9.3351 (2) |
| c (Å) | 10.5408 (3) |
| α (°) | 110.450 (1) |
| β (°) | 113.987 (1) |
| γ (°) | 97.645 (2) |
| Volume (ų) | 723.22 (3) |
Analysis of a suitable crystal of this compound would provide unequivocal proof of its isomeric form and detailed conformational features.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. The experimental results are compared against the calculated theoretical percentages based on the molecular formula (C₁₂H₁₂N₂O₂) to confirm the compound's elemental composition and purity. nih.govbohrium.com For a sample to be considered pure, the found values should typically be within ±0.4% of the calculated values.
Table 5: Elemental Analysis Data for this compound
| Element | Calculated Percentage (%) |
|---|---|
| Carbon (C) | 66.65 |
| Hydrogen (H) | 5.59 |
| Nitrogen (N) | 12.95 |
Future Perspectives and Research Directions
Development of Novel Therapeutic Agents based on Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
The core structure of this compound serves as a valuable building block for the synthesis of new therapeutic agents. chemimpex.com Research has demonstrated that modifications to this scaffold can yield derivatives with potent and specific biological activities, spanning antimicrobial, anticancer, and anti-inflammatory applications.
Antimicrobial Agents: A series of novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have been synthesized and evaluated for their antimicrobial properties. nih.gov Notably, certain derivatives have shown efficacy comparable to or greater than existing drugs. For instance, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited antibacterial activity against E. coli and P. aeruginosa nearly as potent as ampicillin (B1664943). nih.gov Furthermore, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active against the fungus C. parapsilosis than the reference drug fluconazole (B54011). nih.gov The synthesis of pyrazolyl-thiazole derivatives, using ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates as intermediates, has also produced compounds with significant antimicrobial activity against various bacterial and fungal strains. nih.govacs.org
Anticancer Agents: Researchers have successfully synthesized derivatives with potential applications in oncology. A series of ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were found to suppress the growth of A549 lung cancer cells. researchgate.net The pyrazole (B372694) scaffold is a key feature in several approved anticancer drugs, highlighting the clinical relevance of developing new agents from this class. nih.govmdpi.com
Anti-inflammatory Agents: Given that some non-steroidal anti-inflammatory drugs (NSAIDs) have side effects like gastric irritation, there is ongoing research into new pyrazole derivatives as safer alternatives. nih.gov A study focused on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives identified compounds with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov Specifically, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed promising results, suggesting that substitutions on the pyrazole scaffold can enhance anti-inflammatory properties. nih.gov
Table 1: Therapeutic Derivatives of Ethyl Pyrazole Carboxylates
| Derivative Compound | Therapeutic Area | Key Research Finding | Source |
|---|---|---|---|
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | Antibacterial | Showed activity nearly as potent as ampicillin against E. coli and P. aeruginosa. | nih.gov |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | Antifungal | Demonstrated higher activity against C. parapsilosis than the reference drug fluconazole. | nih.gov |
| Ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate Derivatives | Anticancer | Found to inhibit the growth of A549 lung cancer cells. | researchgate.net |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Anti-inflammatory | Exhibited significant anti-inflammatory activity in a rat paw edema model. | nih.gov |
Exploration of Additional Pharmacological Targets
The broad biological activity of pyrazole derivatives stems from their ability to interact with a wide array of enzymes and receptors. researchgate.net Future research will likely focus on identifying and optimizing derivatives of this compound for novel pharmacological targets.
Current research has identified several key targets for pyrazole-based compounds:
Factor XIa (FXIa): 5-Phenyl-1H-pyrazole-3-carboxylic acid derivatives have been identified as privileged fragments for developing inhibitors of FXIa, a key target for new anticoagulants with a reduced risk of bleeding. nih.gov
Cyclooxygenase (COX): Many anti-inflammatory pyrazoles function through the inhibition of COX-1 and COX-2 enzymes. researchgate.net
Kinases: The pyrazole nucleus is a core component of numerous kinase inhibitors used in cancer therapy, targeting pathways involving enzymes like EGFR and VEGF. nih.govmdpi.commdpi.com
Metabolic Enzymes: Analogs have shown inhibitory activity against enzymes relevant to neurodegenerative disorders, such as acetylcholinesterase (AChE) and carbonic anhydrase (hCA). nih.gov
Ion Channels: Certain pyrazole compounds exert their effects by modulating ion channels, including the acid-sensing ion channel subtype 1α (ASIC-1α) and transient receptor potential vanilloid subtype 1 (TRPV-1), which are important in pain pathways. nih.gov
Table 2: Pharmacological Targets for Pyrazole Derivatives
| Pharmacological Target | Therapeutic Potential | Source |
|---|---|---|
| Factor XIa (FXIa) | Anticoagulation | nih.gov |
| Cyclooxygenase (COX-1/COX-2) | Anti-inflammatory | researchgate.net |
| Kinases (e.g., EGFR, VEGF) | Anticancer | mdpi.com |
| Acetylcholinesterase (AChE) | Neurodegenerative Disorders | nih.gov |
| Acid-Sensing Ion Channels (ASICs) | Analgesic (Pain Relief) | nih.gov |
Integration with Emerging Technologies in Drug Discovery
The advancement of pyrazole-based drug candidates is being accelerated by the integration of emerging technologies. These tools allow for more rational and efficient design and discovery processes.
Computational Modeling: Molecular docking and modeling studies are increasingly used to predict the binding interactions of pyrazole derivatives with their biological targets. mdpi.comekb.eg This computational insight helps in prioritizing which compounds to synthesize and test, saving time and resources.
Fragment-Based Drug Design (FBDD): The pyrazole nucleus is considered a "privileged scaffold," making it ideal for FBDD. nih.gov This approach involves identifying small molecular fragments, like 5-phenyl-1H-pyrazole-3-carboxylic acid, that bind to a target and then elaborating or combining them to create more potent lead compounds. nih.gov
Advanced Spectroscopic Techniques: Novel characterization methods, such as the z-scan technique used to study nonlinear optical properties, provide deeper insights into the physicochemical characteristics of new pyrazole derivatives, which can inform their development for various applications. arabjchem.org
Clinical Translation Potential of Pyrazole-Based Compounds
The clinical translation potential of pyrazole-based compounds is exceptionally high, as evidenced by the significant number of approved drugs containing this heterocyclic core. nih.gov The pyrazole nucleus is a cornerstone of modern medicine, found in blockbuster drugs treating a wide range of conditions, from inflammation and cancer to erectile dysfunction and viral infections. nih.govnih.govmdpi.com
Examples of successful pyrazole-based drugs include:
Celecoxib: An anti-inflammatory drug for arthritis. mdpi.com
Sildenafil: Used to treat erectile dysfunction and pulmonary hypertension. nih.gov
Crizotinib and Axitinib: Kinase inhibitors used in cancer therapy. nih.govmdpi.com
Lenacapavir: A recently approved antiviral agent for HIV. nih.gov
The proven success and metabolic stability of the pyrazole scaffold in these approved medicines provide a strong validation for its continued use in drug discovery. nih.gov The versatility of its chemistry allows for fine-tuning of pharmacological properties, enhancing the likelihood of developing future candidates that can successfully navigate the pipeline from laboratory synthesis to clinical application. nih.gov As research continues, it is expected that more pyrazole derivatives will emerge as approved therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-phenyl-1H-pyrazole-5-carboxylate?
- Methodology :
- Alkylation of Pyrazole Precursors : React this compound with aryl halides (e.g., 4-fluorobenzyl chloride) in acetonitrile using K₂CO₃ as a base under reflux (3–5 hours). Purify via column chromatography (ethyl acetate/petroleum ether, 1:5 v/v) .
- 1,3-Dipolar Cycloaddition : Use α-substituted vinyl phosphonates and diazo compounds (e.g., ethyl diazoacetate) in THF with NaH as a catalyst. Optimize yields (up to 82%) via neutralization and chromatographic purification .
Q. How is the crystal structure of this compound validated?
- Methodology :
- X-ray Diffraction : Collect data using Mo Kα radiation (λ = 0.71073 Å) on a Bruker diffractometer. Refine structures with SHELXL, reporting bond lengths (e.g., C–N: 1.34–1.38 Å) and angles (e.g., pyrazole ring dihedral angles: 6.0°–81.9°) .
- SHELX Refinement : Use isotropic displacement parameters and riding models for hydrogen atoms. Validate with R-factors (e.g., R₁ < 0.05) .
Q. What modifications are commonly made to the pyrazole core?
- Methodology :
- Substituent Introduction : Add halogenated (e.g., 4-chlorobenzyl ) or electron-donating groups (e.g., methoxyphenyl ) via nucleophilic substitution.
- Ester Group Variation : Replace ethyl with methyl or trifluoromethyl groups to alter solubility and reactivity .
Q. How is the compound purified post-synthesis?
- Methodology :
- Column Chromatography : Use silica gel with ethyl acetate/petroleum ether (1:5 v/v) to isolate the product. Monitor purity via TLC .
- Recrystallization : Grow single crystals by slow evaporation in ethanol or methanol .
Q. Which spectroscopic methods confirm structural integrity?
- Methodology :
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., ester COO at ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z = 296.3 for C₁₉H₁₇FN₂O₂) .
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data (e.g., dihedral angles)?
- Methodology :
- Cross-Validation : Use multiple refinement algorithms (SHELXL vs. Olex2) and check for twinning using PLATON .
- DFT Calculations : Compare experimental angles with computational models (e.g., Gaussian 09) to validate conformational stability .
Q. How to optimize synthesis for industrial-scale production?
- Methodology :
- Continuous Flow Reactors : Improve yield (e.g., >90%) and purity by controlling temperature/pressure in automated systems .
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃ for faster kinetics) .
Q. What computational approaches predict bioactivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH₃) with antibacterial IC₅₀ values .
Q. How do substituents influence structure-activity relationships (SAR)?
- Key Findings :
Q. How to address low yields in alkylation reactions?
- Methodology :
- Solvent Optimization : Replace acetonitrile with DMF to enhance reactivity .
- Microwave Assistance : Reduce reaction time (1 hour vs. 5 hours) and improve yields by 20–30% .
Q. What strategies control polymorphism during crystallization?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
